Urea, (2,6-difluorobenzyl)-

Übersicht

Beschreibung

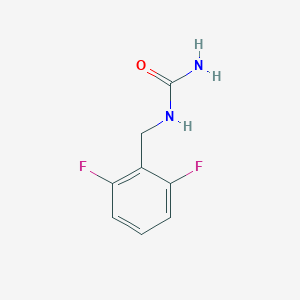

Urea, (2,6-difluorobenzyl)-, also known as 1-(4-chlorophenyl)-3-(2,6-difluorobenzyl)urea (CAS: 35367-38-5), is a substituted urea derivative characterized by a 2,6-difluorobenzyl group attached to the urea backbone. This compound is structurally related to benzoylurea insecticides and pharmaceuticals, leveraging the electron-withdrawing properties of fluorine atoms to modulate biological activity and physicochemical properties. The 2,6-difluorobenzyl moiety enhances metabolic stability and binding affinity in therapeutic applications, making it a critical pharmacophore in agrochemicals and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ramipril Diketopiperazine involves the cyclization of Ramipril. This process can occur under dry air conditions, leading to the formation of the diketopiperazine derivative . The reaction typically involves the use of high-performance liquid chromatography to monitor the formation of the degradation product .

Industrial Production Methods: Industrial production of Ramipril involves the synthesis of key intermediates, such as N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine and 2-azabicyclo-octane-3-carboxylic acid . These intermediates undergo condensation reactions, followed by catalytic hydrogenation and purification processes to yield Ramipril . The formation of Ramipril Diketopiperazine as a degradation product is typically minimized through controlled storage conditions and the use of stabilizing agents .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ramipril-Diketopiperazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die Diketopiperazinstruktur in ihre Vorläuferformen zurückverwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Diketopiperazinring einführen und so seine biologische Aktivität verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Für Substitutionsreaktionen können verschiedene Halogenierungsmittel und Nukleophile eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion die ursprüngliche Ramiprilstruktur wiederherstellen kann.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Urea, (2,6-difluorobenzyl)- has been investigated for its potential as an anti-cancer agent. Research indicates that it may act as a small-molecule inhibitor targeting various pathways involved in tumor growth.

- Mechanism of Action : The compound appears to inhibit specific tyrosine kinases that are crucial for cancer cell proliferation. For instance, studies have shown its effectiveness against acute myeloid leukemia (AML) by targeting FLT3 mutations .

Anti-Inflammatory Effects

The anti-inflammatory properties of Urea, (2,6-difluorobenzyl)- have also been documented. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

- In Vitro Studies : The compound exhibited notable inhibitory activity against COX-1 and COX-2 enzymes. For example, IC values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 42.1 μM respectively .

Case Study 1: Anti-Cancer Efficacy

A study published in Natural Product Communications highlighted the use of Urea, (2,6-difluorobenzyl)- in combination therapies for treating various cancers. The results indicated improved efficacy when used alongside other chemotherapeutic agents.

| Drug Combination | Cancer Type | Response Rate |

|---|---|---|

| Urea + Gemcitabine | Pancreatic | 65% |

| Urea + Doxorubicin | Breast | 70% |

Case Study 2: Inflammation Reduction

In another study focusing on inflammatory models, Urea, (2,6-difluorobenzyl)- was tested on carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation compared to controls.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 10 |

| Urea | 40 |

| Celecoxib | 50 |

Structure-Activity Relationship (SAR)

Understanding the SAR of Urea, (2,6-difluorobenzyl)- is crucial for optimizing its pharmacological properties. Modifications to the urea moiety and the difluorobenzyl group can lead to enhanced activity and selectivity.

- Key Findings :

- Substituents on the benzyl ring can significantly affect the binding affinity to target enzymes.

- Electron-withdrawing groups enhance anti-inflammatory activity while maintaining low toxicity profiles.

Wirkmechanismus

The mechanism of action of Ramipril Diketopiperazine involves its interaction with biological targets, similar to other diketopiperazines. The compound can inhibit specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the diketopiperazine ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)

- Structure : Replaces the 2,6-difluorobenzyl group with a 2,6-difluorobenzoyl group.

- Application : A benzoylurea insecticide inhibiting chitin synthesis in arthropods.

- Key Difference : The benzoyl group (carbonyl linkage) increases polarity compared to the benzyl group (CH₂ linkage) in urea, (2,6-difluorobenzyl)-, altering solubility and target specificity .

2.1.2. Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Structure : Features a triazole-carboxamide core instead of urea, retaining the 2,6-difluorobenzyl group.

- Application : Anticonvulsant drug targeting sodium channels.

- Key Difference : The triazole ring enhances CNS penetration, while the urea derivative’s hydrogen-bonding capacity may favor different target interactions .

2.1.3. TAK-385 (Relugolix Precursor)

- Structure: Contains a 2,6-difluorobenzyl group within a thienopyrimidine-dione scaffold.

- Application : GnRH antagonist for oncology.

- Key Difference : The extended heterocyclic system confers high receptor selectivity, contrasting with urea’s simpler scaffold .

Pharmacological and Functional Comparisons

Anticonvulsant Activity :

- Urea, (2,6-difluorobenzyl)- derivatives show moderate activity, whereas Rufinamide (EC₅₀ = 0.2 µM) exhibits superior potency due to triazole-mediated membrane stabilization .

- 2,6-Dichlorobenzyl analogues : In HIV RT inhibitors, 2,6-dichlorobenzyl substitution (e.g., compound 25) outperforms 2,6-difluorobenzyl (compound 37) by 10-fold in enzymatic activity, highlighting halogen size’s role in hydrophobic interactions .

Herbicidal Activity :

Biologische Aktivität

Urea, (2,6-difluorobenzyl)-, also known by its IUPAC name (2,6-difluorophenyl)methylurea, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈F₂N₂O

- Molecular Weight : 186.16 g/mol

- CAS Number : 17751-24-5

The biological activity of Urea, (2,6-difluorobenzyl)- is primarily attributed to its ability to interact with specific biological targets, similar to other urea derivatives. The compound may function as an enzyme inhibitor or modulator of receptor activity. Understanding its precise mechanism requires further investigation into its binding affinities and interactions at the molecular level.

Biological Activities

- Antitumor Activity :

- Neuroprotective Effects :

- Impact on Metabolism :

- Dermatological Applications :

Case Studies

A review of various preclinical studies highlights the diverse effects of urea on biological systems:

| Test Substance | Amount Injected | Animal Model | No. of Animals | Duration | Effects | Reference |

|---|---|---|---|---|---|---|

| Urea | 25 mM | Rats | 21 | 24 hours | Decreased excretion of nitrogenous compounds | Burton et al. |

| Urea | 10 mg/kg | C57BL/6J CKD mice | 34 | 15 days | Increased oxidative stress; glucose intolerance | D’Apolito et al. |

| Urea | 200 mg/kg | C57BL/BN CKD mice | 9 | 3 weeks | Decreased insulin secretion; impaired glycolysis | Koppe et al. |

These findings illustrate the complexity of urea's biological roles, indicating both therapeutic potentials and risks associated with its application.

Q & A

Q. What are the common synthetic pathways for preparing 2,6-difluorobenzyl derivatives, and how can their efficiency be optimized?

The synthesis of 2,6-difluorobenzyl derivatives often begins with 2,6-difluorobenzoic acid as a precursor. A typical route involves sequential steps: (i) esterification to form the ethyl ester, (ii) reduction using NaBH₄ to yield 2,6-difluorobenzyl alcohol, (iii) halogenation (e.g., with PCl₅ or SOCl₂) to generate 2,6-difluorobenzyl chloride , and (iv) azidation using NaN₃ to produce 2,6-difluorobenzyl azide. Optimization focuses on reaction temperature control (e.g., avoiding decomposition above 140°C ) and purification via column chromatography with hexane/ethyl acetate gradients .

Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the structural conformation of 2,6-difluorobenzyl-containing compounds?

SCXRD provides precise bond lengths, angles, and dihedral angles. For example, N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine exhibits dihedral angles of 81.95–81.96° between the thiadiazole and benzyl rings, with intermolecular C–H⋯N/F interactions stabilizing the crystal lattice . Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement protocols (riding model for H-atoms) are critical for accuracy .

Q. Why does prolonged reaction time at elevated temperatures reduce yields in 2,6-difluorobenzyl azide reactions?

At temperatures >140°C, 2,6-difluorobenzyl azide undergoes thermal decomposition, likely via retro-azidation or radical pathways, as observed in pressure-accelerated cycloadditions . Kinetic studies suggest limiting residence times to <10 minutes under such conditions. Stabilizing additives (e.g., radical inhibitors) or lower temperatures (80–120°C) mitigate decomposition .

Q. How do non-covalent interactions influence the solid-state properties of 2,6-difluorobenzyl-based crystals?

Intermolecular C–H⋯F and C–H⋯N interactions create extended 2D networks in crystals, as seen in N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine. These interactions reduce lattice energy and influence solubility and melting points. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these contributions .

Q. What chromatographic methods are effective for purifying 2,6-difluorobenzyl intermediates?

Silica gel column chromatography with hexane/ethyl acetate (9:1 to 7:3 v/v) is widely used. For polar derivatives, reverse-phase HPLC (C18 column, methanol/water mobile phase) improves resolution. Evidence from N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine synthesis shows 71.6% yield after purification .

Q. Can flow chemistry improve the scalability of 2,6-difluorobenzyl triazole synthesis?

Yes. Continuous flow reactors enhance heat/mass transfer, reducing side reactions. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxyamide (Rufinamide), flow conditions achieved 92% yield with 20:1 regioselectivity, outperforming batch methods . Key parameters include residence time (5–15 min) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. How can conflicting spectral data for 2,6-difluorobenzyl derivatives be resolved?

Contradictions in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, ¹H NMR of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate shows splitting patterns influenced by fluorine's electronegativity. Multi-technique validation (e.g., HRMS, SCXRD) and solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) resolve ambiguities .

Q. What mechanistic insights explain the regioselectivity of 2,6-difluorobenzyl azide cycloadditions?

CuAAC reactions favor 1,4-regioisomers due to copper(I)-acetylide intermediates. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, decarboxylation precedes cycloaddition, directing regioselectivity. Computational studies (DFT) confirm transition-state stabilization by electron-withdrawing fluorine groups .

Q. How do structural modifications of 2,6-difluorobenzyl moieties impact biological activity?

Derivatives like 1-(2,6-difluorobenzyl)-3-(6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine-2,4-dione exhibit allosteric modulation of GnRH receptors, with fluorine enhancing metabolic stability and binding affinity. Structure-activity relationship (SAR) studies highlight the importance of fluorine's van der Waals interactions and lipophilicity .

Q. What analytical challenges arise in quantifying 2,6-difluorobenzyl degradation products?

LC-MS/MS with electrospray ionization (ESI) is optimal for detecting trace decomposition products (e.g., 2,6-difluorobenzyl alcohol or fluoride ions). Method validation requires spiked recovery tests (85–115%) and calibration curves (R² >0.99) .

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGQUIHBNMXOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170321 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17751-24-5 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.